![molecular formula C14H15F6NO4S2 B071183 N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester CAS No. 175202-21-8](/img/structure/B71183.png)

N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

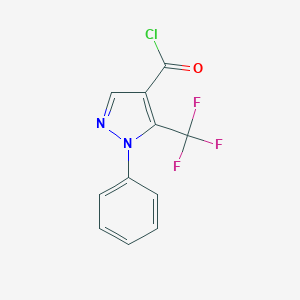

The synthesis of related sulfonyl compounds involves several steps, including the esterification of amino acids with sulfonyl chlorides or through conjugate additions. For instance, the methyl esters of (L)-phenylalanine and (L)-methionine undergo conjugate additions to 1-(p-toluenesulfonyl)hexyne, leading to the formation of complex structures after intramolecular acylation and tautomerization processes (Back & Nakajima, 2000).

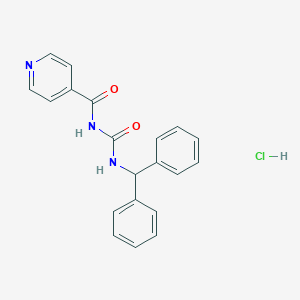

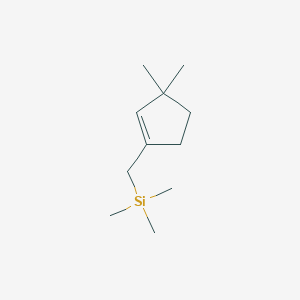

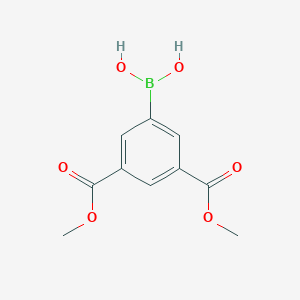

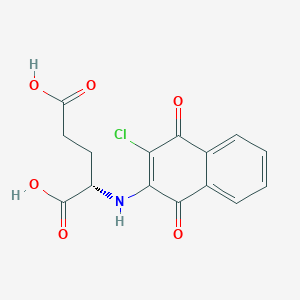

Molecular Structure Analysis

The molecular structure of compounds similar to N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester can be studied using X-ray diffraction, showcasing how substituents affect the overall geometry and stability of the molecule. This structural information is crucial for understanding the compound's reactivity and potential applications.

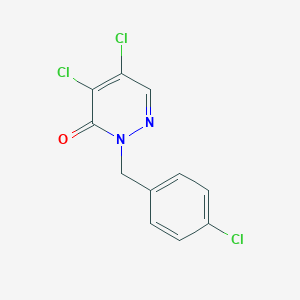

Chemical Reactions and Properties

Compounds containing the bis(trifluoromethyl)benzenesulfonyl group participate in various chemical reactions, including methoxycarbonylations and brominations, which can introduce functional groups or modify the compound's structure for specific applications (Rucklidge et al., 2005). These reactions are essential for synthesizing derivatives with desired physical and chemical properties.

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystal structure, are directly influenced by its molecular structure. For example, the crystal structure of N-(t-butoxycarbonyl)-L-methionylglycine benzyl ester reveals a specific arrangement that could suggest similar packing and stability characteristics for N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester (Yamane et al., 1980).

Wissenschaftliche Forschungsanwendungen

Methionine Dependency and Cancer Growth Control

Methionine, an essential amino acid, plays a pivotal role in various metabolic processes, including protein synthesis, DNA methylation, and polyamine synthesis. Research has identified methionine dependency as a characteristic of certain cancer cells, which rely on external methionine for survival and proliferation. This dependency stems from genetic alterations affecting the methionine synthesis and salvage pathways. Methionine restriction, either through diet or enzymatic depletion using methioninase, has shown potential in inhibiting cancer growth and extending healthy lifespan in animal models. Clinical studies are exploring the integration of methionine restriction strategies with conventional chemotherapy to enhance cancer treatment outcomes (Cavuoto & Fenech, 2012).

Methionine Salvage and Plant Metabolism

Methionine and its activated form, S-adenosylmethionine (SAM), are essential for numerous metabolic pathways in plants, including the synthesis of ethylene, polyamines, and various methylation reactions. The methionine salvage cycle, or Yang cycle, plays a critical role in maintaining the pool of available methionine and SAM. This cycle's efficiency impacts plant growth, development, and response to environmental stresses. Understanding the regulation of methionine metabolism in plants offers insights into improving crop nutritional value and stress resilience (Sauter et al., 2013).

Methionine Content Regulation in Vegetative Plant Tissues

The low levels of methionine in plants limit their nutritional value as protein sources for humans and animals. Recent research has shed light on the enzymes and pathways regulating methionine synthesis and degradation in plants, offering potential strategies for enhancing methionine content in vegetative tissues. These advancements could lead to the development of plant varieties with improved nutritional profiles, benefiting both agriculture and human health (Amir, 2010).

Methionine in One Carbon Metabolism and Disease Pathogenesis

Methionine's role extends beyond its participation in protein synthesis; it is central to the one-carbon metabolic cycle, which requires vitamins B6, B12, and folate for proper functioning. Disruptions in this cycle can lead to a variety of conditions, underscoring the importance of methionine in health and disease. Research continues to explore how methionine metabolism influences disease pathogenesis and the potential of metabolic correction strategies to address chronic conditions (Crespo-Bujosa & González, 2017).

Wirkmechanismus

Target of Action

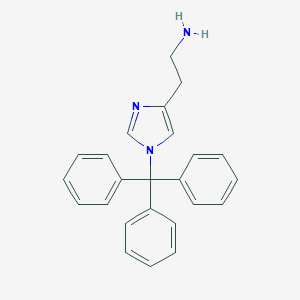

Compounds with similar structures have been known to activate substrates and stabilize developing negative charges (eg, oxyanions) in transition states .

Mode of Action

The compound’s mode of action involves explicit double hydrogen bonding . This ability to activate substrates and stabilize partially developing negative charges in transition states is a key feature of this class of compounds .

Result of Action

Compounds with similar structures have been known to improve capacity and cyclic stability of li–s batteries by suppressing the diffusion of polysulfides .

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F6NO4S2/c1-25-12(22)11(3-4-26-2)21-27(23,24)10-6-8(13(15,16)17)5-9(7-10)14(18,19)20/h5-7,11,21H,3-4H2,1-2H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAYLERNFQMFEZ-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F6NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.